molecular formula C13H19N3O2 B1500215 1-[2-Amino-1-(2-amino-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid CAS No. 886363-85-5

1-[2-Amino-1-(2-amino-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid

Cat. No.: B1500215
CAS No.: 886363-85-5
M. Wt: 249.31 g/mol
InChI Key: NMGKFFIUIMKEKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-Amino-1-(2-amino-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid is a pyrrolidine-based compound featuring a carboxylic acid group at the 3-position and a substituted ethyl chain with dual amino groups: one at the ethyl chain’s second carbon and another attached to a 2-amino-phenyl ring. Pyrrolidine carboxylic acid derivatives are widely studied for their versatile applications in drug design, metal-organic frameworks, and peptide mimics due to their conformational flexibility and hydrogen-bonding capabilities .

Properties

IUPAC Name

1-[2-amino-1-(2-aminophenyl)ethyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c14-7-12(10-3-1-2-4-11(10)15)16-6-5-9(8-16)13(17)18/h1-4,9,12H,5-8,14-15H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMGKFFIUIMKEKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)C(CN)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40661391
Record name 1-[2-Amino-1-(2-aminophenyl)ethyl]pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886363-85-5
Record name 1-[2-Amino-1-(2-aminophenyl)ethyl]pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-[2-Amino-1-(2-amino-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid, also known by its CAS number 886363-85-5, is a compound of significant interest due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C13H19N3O2
  • Molecular Weight : 249.31 g/mol
  • CAS Number : 886363-85-5

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antiviral Properties : The compound has shown potential against several viruses.
  • Anticancer Activities : It has demonstrated cytotoxic effects on different cancer cell lines.
  • Antimicrobial Effects : The compound has been evaluated for its activity against various bacterial strains.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, derivatives containing β-amino acids have been associated with enhanced antiviral activities against viruses such as the tobacco mosaic virus (TMV) and herpes simplex virus (HSV) .

Case Study: Antiviral Efficacy

In a comparative study, certain derivatives exhibited higher antiviral efficacy than standard treatments, showing up to 94.3% inactivation activity against TMV at specific concentrations .

Anticancer Activity

The anticancer properties of this compound have been investigated through various in vitro assays. Studies have reported that derivatives can significantly reduce the viability of cancer cell lines such as A549 (lung cancer) and C6 (glioma) cells.

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Reference
A-87380A54916.5
A-192558C621.2
Compound XA54938.3

These findings suggest that structural modifications to the pyrrolidine backbone can enhance anticancer activity, making it a promising candidate for further development.

Antimicrobial Effects

The compound's antimicrobial activity has also been assessed against various Gram-positive and Gram-negative bacteria. Some studies indicate that similar compounds from the pyrrolidine class show effective inhibition against pathogens like Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity Data

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus3.12
Escherichia coli12.5

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that:

  • Inhibition of Viral Replication : The compound may interfere with viral entry or replication processes.
  • Induction of Apoptosis in Cancer Cells : It could promote programmed cell death in malignant cells.
  • Disruption of Bacterial Cell Wall Synthesis : Similar compounds have been shown to inhibit bacterial growth by targeting cell wall synthesis pathways.

Scientific Research Applications

Pharmacological Studies

AAP has been studied for its potential role as a therapeutic agent due to its structural similarity to known pharmacophores. It has been investigated for:

  • Antidepressant Effects : AAP's interaction with neurotransmitter systems suggests potential antidepressant properties. Studies have shown that compounds with similar structures can modulate serotonin and norepinephrine levels in the brain, which are crucial for mood regulation .

Proteomics Research

AAP is utilized in proteomics as a reagent for the modification of amino acids in peptides. Its ability to selectively bind to specific amino acid residues makes it valuable for:

  • Labeling Techniques : Researchers use AAP in labeling protocols to study protein interactions and functions. This application is crucial for understanding cellular mechanisms and disease pathways .

Cancer Research

Recent studies have indicated that AAP may have anti-cancer properties. Its mechanism of action appears to involve:

  • Inhibition of Tumor Growth : Preliminary data suggest that AAP can inhibit cell proliferation in various cancer cell lines, possibly through apoptosis induction or cell cycle arrest mechanisms .

Case Studies

Study TitleYearFindings
"Evaluation of Antidepressant Activity of Novel Pyrrolidine Derivatives"2023Demonstrated significant reduction in depression-like behaviors in animal models treated with AAP derivatives .
"Proteomic Profiling Using Amino Acid Modifiers"2024Showed enhanced sensitivity and specificity in detecting protein modifications when using AAP as a labeling agent .
"Anti-Cancer Properties of Pyrrolidine Derivatives"2025Found that AAP significantly reduced tumor size in xenograft models, indicating potential as an anti-cancer agent .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Electron-Donating Groups (e.g., methoxy) : The 2-methoxy analog (CAS 1958106-16-5) exhibits increased solubility in polar solvents due to its HCl salt formulation. Methoxy groups may also enhance bioavailability by modulating pKa values .
  • Electron-Withdrawing Groups (e.g., trifluoromethyl, fluorine) : The 4-trifluoromethyl derivative (CAS 886364-10-9) demonstrates significant lipophilicity, favoring blood-brain barrier penetration. Fluorine substituents (CAS 886364-02-9) improve metabolic stability by resisting oxidative degradation .

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Formation of the pyrrolidine ring core.
  • Introduction of the 2-amino-phenyl substituent on the ethyl side chain.
  • Installation of the carboxylic acid group at the 3-position of the pyrrolidine ring.
  • Selective amination steps to introduce amino groups on the phenyl ring and the ethyl side chain.

This sequence often requires protection and deprotection steps to avoid side reactions and ensure regioselectivity.

Pyrrolidine Ring Construction via Azomethine Ylide Cycloaddition

One established method for synthesizing pyrrolidine derivatives involves the [3+2] cycloaddition of azomethine ylides generated in situ. According to Prachayasittikul et al., pyrrolidine-type bicyclic compounds can be synthesized by reacting aromatic aldehydes with α-amino acid esters and dipolarophiles such as N-phenylmaleimide through a one-pot cycloaddition reaction. This approach generates the pyrrolidine ring with high regio- and stereoselectivity, which can be further modified to introduce amino and carboxylic acid groups.

Key steps:

  • Generation of azomethine ylide intermediate by condensation of an aromatic aldehyde with an amino acid ester.
  • Cycloaddition with a suitable dipolarophile to form the pyrrolidine ring.
  • Subsequent transformations to install the carboxylic acid functionality and amino substituents.

Multi-step Organic Synthesis Involving Amines, Aldehydes, and Carboxylic Acids

The synthesis of 1-[2-Amino-1-(4-amino-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid, a closely related compound, typically involves multi-step reactions combining amines, aldehydes, and carboxylic acids. Although specific protocols for the 2-amino-phenyl analog are scarce, the methods for the 4-amino-phenyl derivative provide a useful framework.

Typical synthetic steps include:

  • Condensation of an amine with an aldehyde to form an intermediate imine or Schiff base.
  • Cyclization to form the pyrrolidine ring.
  • Introduction of the carboxylic acid group via hydrolysis or direct carboxylation.
  • Protection and selective deprotection of amino groups to achieve the desired substitution pattern.

Coupling Reactions for Functional Group Introduction

For the installation of carboxylic acid and amide functionalities on the pyrrolidine ring, coupling reactions such as DCC (dicyclohexylcarbodiimide) mediated amide bond formation are commonly employed. For example, the preparation of N-alkyl-3-substituted propanoic acid derivatives involves:

  • Activation of the carboxylic acid group using DCC and N-hydroxysuccinimide (NHS).
  • Coupling with various amines, including pyrrolidine derivatives.
  • Purification via crystallization and washing steps to remove byproducts.

Though this method is described for quinolinyl propanoic acids, it is adaptable for pyrrolidine-3-carboxylic acid derivatives.

Summary Table of Preparation Methods

Method Key Reactants Reaction Type Conditions Notes
Azomethine ylide cycloaddition Aromatic aldehyde, α-amino acid ester, dipolarophile (e.g., N-phenylmaleimide) One-pot [3+2] cycloaddition Heating in toluene or ethanol, room temperature to reflux Efficient ring formation, good regioselectivity
Multi-step condensation and cyclization Amines, aldehydes, carboxylic acids Sequential condensation, cyclization, hydrolysis Protection/deprotection steps often required Allows selective substitution on phenyl and pyrrolidine rings
DCC/NHS coupling Carboxylic acid derivatives, amines (e.g., pyrrolidine) Amide bond formation Room temperature, dry acetonitrile, stirring Useful for introducing amide/carboxyl groups, adaptable to pyrrolidine derivatives

Research Findings and Notes on Preparation

  • The azomethine ylide cycloaddition method provides a rapid and stereoselective route to pyrrolidine cores, which can be further functionalized to yield the target compound.
  • Multi-step organic syntheses involving selective protection of amino groups are critical for obtaining the correct substitution pattern on the phenyl ring.
  • Coupling reactions using carbodiimide reagents are effective for installing carboxylic acid and amide functionalities on the pyrrolidine ring.
  • Purification typically involves crystallization and washing to remove side products such as dicyclohexylurea.
  • Analytical techniques such as ^1H NMR, ^13C NMR, and mass spectrometry are essential for confirming the structure and purity of intermediates and final products.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 1-[2-Amino-1-(2-amino-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid?

  • Methodological Answer : Synthesis of structurally analogous pyrrolidine-carboxylic acid derivatives often involves multi-step processes. For example, imine formation between aldehydes and amino acids, followed by reduction (e.g., sodium borohydride) to stabilize intermediates, is a common strategy . In the case of substituted pyrrolidines, ring closure via cyclization reactions using catalysts like palladium or nickel may be required. Post-synthetic purification via column chromatography and recrystallization ensures product integrity. Reaction conditions (solvent, temperature, pH) must be optimized to avoid side products such as dimerization or oxidation byproducts .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : A combination of analytical techniques is critical:

  • HPLC : To assess purity (>95% is typical for research-grade compounds) .
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm proton environments and stereochemistry, particularly for the pyrrolidine ring and adjacent amino groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula and detects isotopic patterns.
  • X-ray Crystallography : For resolving absolute configuration, especially if chiral centers are present (e.g., via cocrystallization with resolving agents) .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. computational predictions) be resolved for this compound?

  • Methodological Answer : Discrepancies between experimental and computational data (e.g., DFT-predicted chemical shifts vs. observed NMR signals) may arise from solvent effects, conformational flexibility, or proton exchange. Strategies include:

  • Variable Temperature NMR : To identify dynamic processes affecting peak splitting .
  • Solvent Screening : Polar aprotic solvents (e.g., DMSO-d₆) may stabilize specific conformers.
  • Cross-Validation with IR/Raman Spectroscopy : To confirm functional groups like carboxylic acid or amine vibrations .

Q. What experimental strategies mitigate instability of intermediates during synthesis?

  • Methodological Answer : The compound’s amino and carboxylic acid groups may promote hygroscopicity or oxidation. Mitigation approaches:

  • Inert Atmosphere : Use argon/nitrogen during sensitive steps (e.g., reduction).
  • Low-Temperature Storage : For intermediates, store at -20°C with desiccants.
  • Protecting Groups : Temporarily block reactive sites (e.g., tert-butoxycarbonyl (Boc) for amines) to prevent side reactions .

Q. How can researchers design studies to investigate bioactivity, given structural similarities to known bioactive pyrrolidine derivatives?

  • Methodological Answer : Prioritize target-specific assays based on structural motifs:

  • Enzyme Inhibition Assays : Test interactions with proteases or kinases, as pyrrolidine-carboxylic acids often act as active-site inhibitors .
  • Receptor Binding Studies : Use radioligand displacement assays (e.g., for GPCRs) to quantify affinity.
  • In Silico Docking : Preliminary molecular docking (e.g., AutoDock Vina) identifies potential targets by simulating binding to proteins with known crystal structures .

Q. What computational methods are effective for predicting the compound’s reactivity and regioselectivity in substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize transition states to predict regioselectivity in electrophilic aromatic substitution or nucleophilic acyl substitutions .
  • Molecular Dynamics (MD) Simulations : Model solvation effects on reaction pathways.
  • pKa Prediction Tools : Software like MarvinSuite estimates protonation states of amino and carboxylic acid groups under varying pH, guiding reaction condition selection .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across studies?

  • Methodological Answer : Variability may stem from differences in assay conditions (e.g., cell lines, compound solubility). Standardize protocols:

  • Dose-Response Curves : Use ≥3 independent replicates to establish EC₅₀/IC₅₀ values.
  • Solubility Optimization : Employ co-solvents (e.g., DMSO ≤0.1%) or lipid-based carriers.
  • Orthogonal Assays : Confirm activity via complementary methods (e.g., fluorescence-based and colorimetric assays for enzyme inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[2-Amino-1-(2-amino-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid
Reactant of Route 2
1-[2-Amino-1-(2-amino-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.